Superior Resistance to Premature Ammonolysis: Benzoyl vs. Acetyl and Isobutyryl N2-Protection
The N-benzoyl (Bz) protecting group on guanosine demonstrates significantly greater resistance to cleavage under ammonolysis conditions compared to faster-deprotecting groups like phenoxyacetyl (PAC). This allows for selective, orthogonal deprotection strategies. In a direct comparison, ethanolic ammonia cleaved PAC and tBPAC groups rapidly within 2 hours while retaining the large majority of the acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu) groups . This confirms that Bz belongs to the class of 'standard' protecting groups with high stability under basic conditions, a key requirement for preventing chain cleavage during the repetitive cycles of solid-phase synthesis.
| Evidence Dimension | Resistance to deprotection under ethanolic ammonia |
|---|---|
| Target Compound Data | Large majority retained after 2 hours |
| Comparator Or Baseline | Phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) groups: cleaved rapidly and selectively in 2 hours |
| Quantified Difference | Qualitative selectivity: Bz is retained while PAC/tBPAC are cleaved under identical conditions. |
| Conditions | Ethanolic ammonia, 2'-deoxyribonucleosides |
Why This Matters
This stability profile enables the use of milder, more selective deprotection conditions that are essential for synthesizing sensitive or modified RNA sequences, reducing the risk of depurination and chain degradation.
- [1] Johnsson, R. A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(9), 2146-2149. View Source
